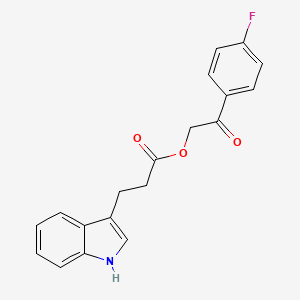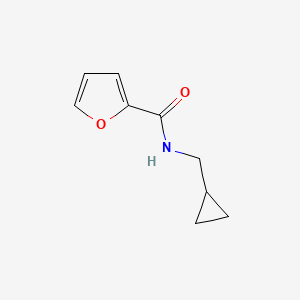
N-(cyclopropylmethyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(cyclopropylmethyl)furan-2-carboxamide is an organic compound with the molecular formula C9H11NO2. It features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and a carboxamide group attached to a cyclopropylmethyl substituent.
Mechanism of Action
Target of action
Furan derivatives have been found to exhibit a wide range of biological and pharmacological characteristics, and as a result, they have been employed as medicines in a number of distinct disease areas . .
Biochemical pathways
Furan derivatives can potentially interact with a variety of biochemical pathways. For example, some furan derivatives have shown antibacterial or antifungal or antiviral activities . .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(cyclopropylmethyl)furan-2-carboxamide can be synthesized through several methods. One common approach involves the reaction of furan-2-carboxylic acid with cyclopropylmethylamine under appropriate conditions. The reaction typically requires a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to improve reaction efficiency and yield. This method involves the use of microwave radiation to accelerate the reaction, resulting in higher yields and shorter reaction times .
Chemical Reactions Analysis
Types of Reactions
N-(cyclopropylmethyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The carboxamide group can be reduced to form corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as palladium (Pd) or acids like sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Cyclopropylmethylamine derivatives.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
N-(cyclopropylmethyl)furan-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Furan Carboxamides: Compounds such as fenfuram, furcarbanil, and methfuroxam share a similar furan carboxamide structure.
Furan Derivatives: Other furan derivatives with different substituents on the furan ring.
Uniqueness
N-(cyclopropylmethyl)furan-2-carboxamide is unique due to its cyclopropylmethyl substituent, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
N-(cyclopropylmethyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c11-9(8-2-1-5-12-8)10-6-7-3-4-7/h1-2,5,7H,3-4,6H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKHRHXBVTJFEQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-(2,4-Dimethylphenyl)-3-(3-hydroxypropyl)-1-methyl-1,3,5-trihydroimidazolidin o[1,2-h]purine-2,4-dione](/img/structure/B3006380.png)

![5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B3006384.png)
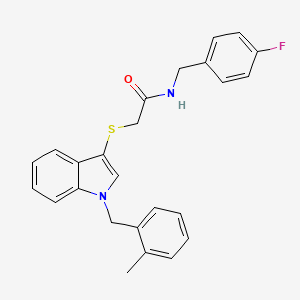
![methyl 4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoate](/img/structure/B3006388.png)
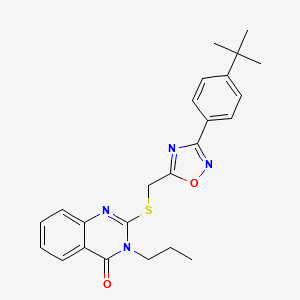
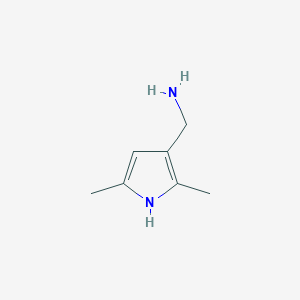
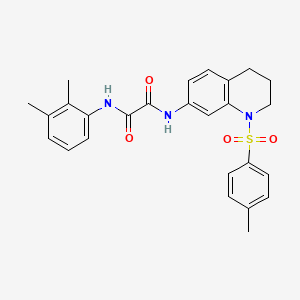
![1-{5-methyl-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-1-ethanone](/img/structure/B3006392.png)
![3-[(3-chlorophenyl)sulfonyl]-4,6-dimethyl-1-(2-methyl-2-propenyl)-2(1H)-pyridinone](/img/structure/B3006394.png)
![4-{[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]methyl}benzoic acid](/img/structure/B3006396.png)
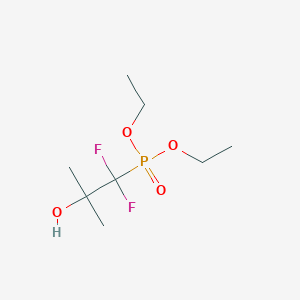
![2-(2-(Benzo[d][1,3]dioxol-5-yl)acetamido)-5-phenylthiophene-3-carboxamide](/img/structure/B3006400.png)
